4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide
CAS No.: 326004-45-9
Cat. No.: VC7522103
Molecular Formula: C27H19N3O4S2
Molecular Weight: 513.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326004-45-9 |
|---|---|
| Molecular Formula | C27H19N3O4S2 |
| Molecular Weight | 513.59 |
| IUPAC Name | 4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C27H19N3O4S2/c31-25-23-21-17-5-1-2-6-18(17)22(20-8-4-3-7-19(20)21)24(23)26(32)30(25)15-9-11-16(12-10-15)36(33,34)29-27-28-13-14-35-27/h1-14,21-24H,(H,28,29) |
| Standard InChI Key | FEVNHVSEAYFPJW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=C(C=C6)S(=O)(=O)NC7=NC=CS7 |
Introduction
4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide is a complex organic compound featuring a unique combination of structural motifs. It includes a thiazole ring and a benzenesulfonamide group, which are known for their diverse biological activities. The tetrahydro-epipyrroloanthracene core contributes to its stability and potential reactivity in various chemical environments. The presence of dioxo groups enhances its chemical properties, making it an interesting subject for pharmacological research.
Synthesis and Chemical Reactions
The synthesis of 4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide typically involves multi-step organic synthesis techniques. Common methods include condensation reactions and coupling reactions, each requiring careful optimization of reaction conditions to ensure high yields and purity.
The chemical reactivity of this compound can be attributed to its functional groups:
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Sulfonamide Moiety: Participates in nucleophilic substitution reactions.
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Dioxo Groups: Engage in redox reactions.
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Tetrahydro-epipyrroloanthracene Structure: May facilitate cyclization or polymerization processes under certain conditions.
Biological Activities and Potential Applications
Preliminary studies indicate that compounds with similar structural motifs exhibit significant biological activities, including anti-cancer and anti-inflammatory properties. The thiazole component is particularly noteworthy as thiazole derivatives have been associated with a wide range of biological effects, such as antimicrobial and antitumor activities.
| Biological Activity | Description |
|---|---|
| Anti-cancer Properties | Potential for inhibiting cancer cell growth |
| Anti-inflammatory Properties | Potential for reducing inflammation |
| Antimicrobial Properties | Potential for inhibiting microbial growth |
Research Findings and Future Directions
Further research is necessary to fully explore the capabilities and optimize the applications of 4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide. Interaction studies with biological molecules, such as enzymes or receptors, are essential for understanding its mechanism of action and therapeutic potential. Techniques like X-ray crystallography or NMR spectroscopy can be used to confirm its structural integrity and elucidate its interactions with biological targets.
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